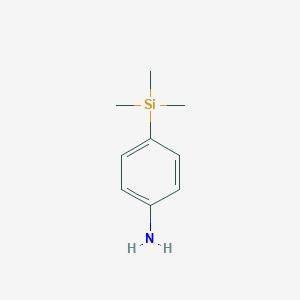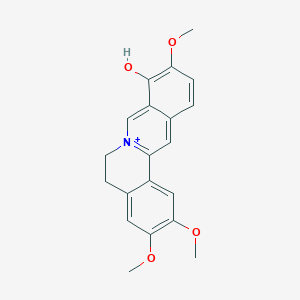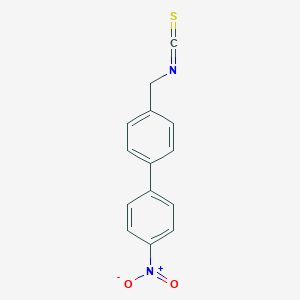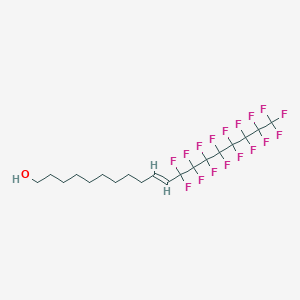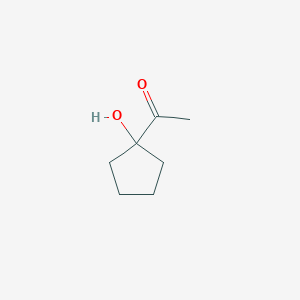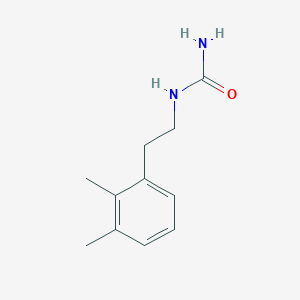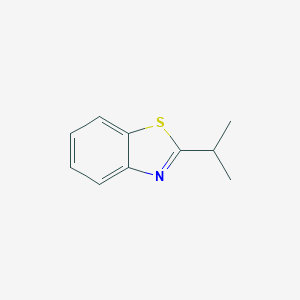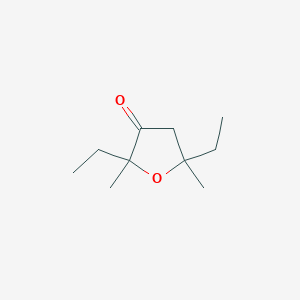
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone (DDMF) is a volatile organic compound that is commonly found in various fruits, such as strawberries, raspberries, and blackberries. It is known for its sweet, caramel-like aroma and is used as a flavoring agent in the food industry. However, DDMF has also been the subject of scientific research due to its potential health benefits and physiological effects.
Mécanisme D'action
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. It has also been shown to modulate various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver and brain. Additionally, Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized structure, making it easy to study its effects. However, Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone is volatile and can be difficult to handle, and its effects can be influenced by factors such as temperature and pH.
Orientations Futures
There are a number of future directions for research on Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone. One area of interest is its potential as a therapeutic agent for diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the mechanisms underlying its anti-cancer and antioxidant effects. Finally, more studies are needed to determine the safety and efficacy of Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone in humans.
Applications De Recherche Scientifique
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to possess antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. Additionally, Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been found to have anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells.
Propriétés
Numéro CAS |
18063-89-3 |
|---|---|
Nom du produit |
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2,5-diethyl-2,5-dimethyloxolan-3-one |
InChI |
InChI=1S/C10H18O2/c1-5-9(3)7-8(11)10(4,6-2)12-9/h5-7H2,1-4H3 |
Clé InChI |
ZRKCXPIUZAYNFE-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)C(O1)(C)CC)C |
SMILES canonique |
CCC1(CC(=O)C(O1)(C)CC)C |
Autres numéros CAS |
18063-89-3 |
Synonymes |
2,5-Diethyl-4,5-dihydro-2,5-dimethyl-3(2H)-furanone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

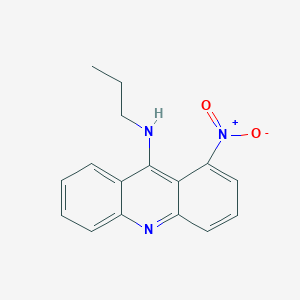
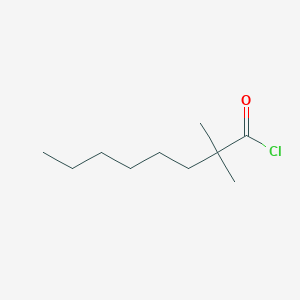
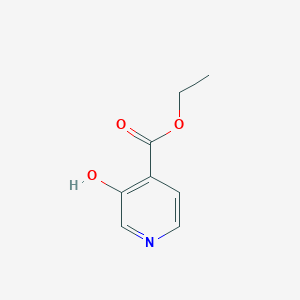
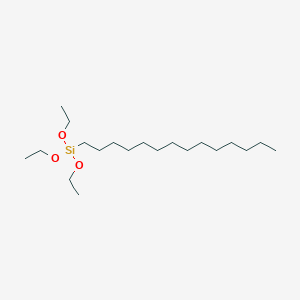
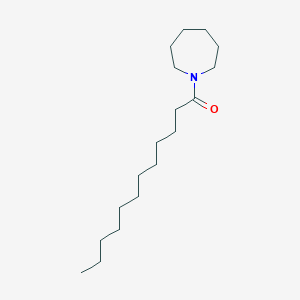
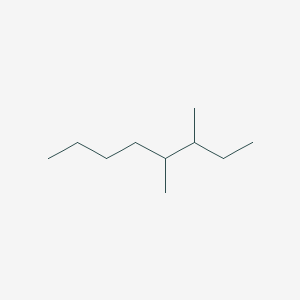
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)
